2-Fluoro-1,3,5-trimethyl-4-nitrobenzene
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Overview
Description
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene. The nitration process is carried out by reacting the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective formation of the nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Fluoro-1,3,5-trimethyl-4-aminobenzene .
Scientific Research Applications
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methyl-3-nitrobenzene
- 2,5-Difluoro-1-nitrobenzene
- 3,5-Dichloro-4-fluoronitrobenzene
Uniqueness
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group. This combination influences its reactivity and makes it a valuable compound for various chemical transformations .
Properties
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZUUYOJHASHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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